N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide
Description
This ethanediamide derivative features a bifurcated structure:
- Aryl substituents: A 4-methoxyphenyl group and a 2,4,6-trimethylphenyl group linked via an ethyl chain.
- Piperazine moiety: A 4-methylpiperazin-1-yl group attached to the ethyl chain.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-17-14-18(2)23(19(3)15-17)27-25(31)24(30)26-16-22(29-12-10-28(4)11-13-29)20-6-8-21(32-5)9-7-20/h6-9,14-15,22H,10-13,16H2,1-5H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVINUJBPMQBAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with N-(4-Methoxyphenyl)-N′-{2-[4-(4-Methylbenzoyl)-1-Piperazinyl]ethyl}ethanediamide ()
Key structural differences :
| Feature | Target Compound | Compound |
|---|---|---|
| Piperazine substituent | 4-Methylpiperazin-1-yl | 4-(4-Methylbenzoyl)piperazinyl |
| Aryl groups | 4-Methoxyphenyl, 2,4,6-trimethylphenyl | 4-Methoxyphenyl only |
Functional implications :
Comparison with Formoterol-Related Compounds ()
Formoterol analogs share a 4-methoxyphenyl group but differ in core structure:
- Formoterol-related compounds (A–D) feature ethanolamine backbones with hydroxyl and formamide/acetyl groups, contrasting with the ethanediamide linkage in the target compound.
Pharmacological divergence :
Comparison with (2,4,6-Trimethylphenyl){2-[N-(2,4,6-Trimethylphenyl)formamido]ethyl}ammonium Chloride ()
Structural contrasts :
| Feature | Target Compound | Compound |
|---|---|---|
| Core linkage | Ethanediamide | Ammonium chloride |
| Aromatic groups | 4-Methoxyphenyl, 2,4,6-trimethylphenyl | Two 2,4,6-trimethylphenyl groups |
Physicochemical properties :
Solubility and Bioavailability
Stability and Metabolism
Potential Therapeutic Targets
- Structural analogs of ethanediamides are reported as tyrosine kinase inhibitors (e.g., Bcr-Abl, EGFR). The target compound’s trimethylphenyl group could enhance selectivity for hydrophobic kinase domains .
- Piperazine-containing compounds often target GPCRs (e.g., serotonin receptors), but the ethanediamide linkage may redirect activity toward enzymatic targets .
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